molecular formula C6H2Cl3NO B1305107 2,5-Dichloropyridine-3-carbonyl chloride CAS No. 78686-87-0

2,5-Dichloropyridine-3-carbonyl chloride

Cat. No.: B1305107
CAS No.: 78686-87-0
M. Wt: 210.4 g/mol
InChI Key: VRJMAKCJTSZUQR-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-3-carbonyl chloride is an organic compound with the molecular formula C₆H₂Cl₃NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a carbonyl chloride group at the 3rd position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloropyridine-3-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,5-dichloropyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C5H3Cl2N+SOCl2C6H2Cl3NO+SO2+HClC₅H₃Cl₂N + SOCl₂ → C₆H₂Cl₃NO + SO₂ + HCl C5​H3​Cl2​N+SOCl2​→C6​H2​Cl3​NO+SO2​+HCl

This reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution.

    Carboxylic Acids: Resulting from reduction reactions.

    Biaryl Compounds: Produced via coupling reactions.

Scientific Research Applications

2,5-Dichloropyridine-3-carbonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

    Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloropyridine-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloropyridine-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

2,5-dichloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMAKCJTSZUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384130
Record name 2,5-dichloropyridine-3-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78686-87-0
Record name 2,5-Dichloro-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78686-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dichloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-nicotinoyl chloride
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